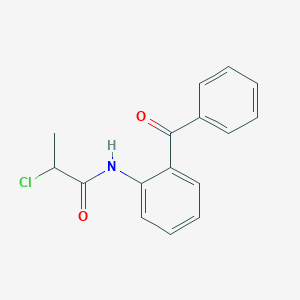
N-(2-benzoilfenil)-2-cloropropanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoylphenyl)-2-chloropropanamide is an organic compound that belongs to the class of amides It features a benzoyl group attached to a phenyl ring, which is further connected to a chloropropanamide moiety
Aplicaciones Científicas De Investigación
N-(2-benzoylphenyl)-2-chloropropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
Target of Action
The primary target of N-(2-benzoylphenyl)-2-chloropropanamide is the peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a member of the nuclear hormone receptor subfamily of transcription factors . It plays a key role in adipocyte differentiation and fat-specific gene expression . PPARγ can also modulate macrophage functions such as proinflammatory activities, and stimulate oxidized low-density lipoprotein (x-LDL) uptake .
Mode of Action
N-(2-benzoylphenyl)-2-chloropropanamide: interacts with PPARγ as an activator . The activation of PPARγ by this compound can lead to the modulation of macrophage functions and the stimulation of x-LDL uptake . .
Biochemical Pathways
The activation of PPARγ by N-(2-benzoylphenyl)-2-chloropropanamide affects various biochemical pathways. PPARγ is involved in the regulation of genes related to insulin action, adipocyte differentiation, lipid metabolism, and inflammation . Therefore, the activation of PPARγ by this compound can potentially influence these pathways and their downstream effects.
Result of Action
The activation of PPARγ by N-(2-benzoylphenyl)-2-chloropropanamide can lead to various molecular and cellular effects. These include the modulation of macrophage functions, the stimulation of x-LDL uptake, and the regulation of genes related to insulin action, adipocyte differentiation, lipid metabolism, and inflammation . The exact outcomes of these effects depend on the specific cellular context and require further investigation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-chloropropanamide typically involves the acylation of 2-amino-benzophenone with a suitable acylating agent. One common method involves the reaction of 2-amino-benzophenone with 2-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of N-(2-benzoylphenyl)-2-chloropropanamide may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, higher yields, and scalability. For instance, the acylation reaction can be performed in a flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-benzoylphenyl)-2-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanamide moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
Substitution: Products include substituted amides or thioamides.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include benzyl alcohol derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-benzoylphenyl)acetamide
- N-(2-benzoylphenyl)oxalamate
- N1, N2-bis(2-benzoylphenyl)oxalamide
Uniqueness
N-(2-benzoylphenyl)-2-chloropropanamide is unique due to the presence of the chloropropanamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Propiedades
IUPAC Name |
N-(2-benzoylphenyl)-2-chloropropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-11(17)16(20)18-14-10-6-5-9-13(14)15(19)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVFDEUNELESDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2551421.png)
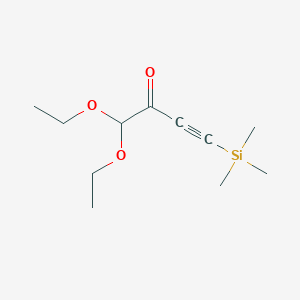
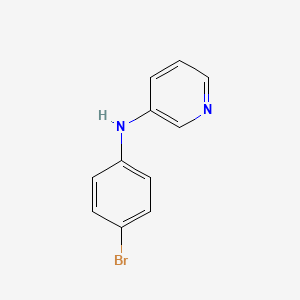

![9-bromo-2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2551429.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2551430.png)
![(1S,5R)-2-Azabicyclo[3.3.1]nonane;hydrochloride](/img/structure/B2551431.png)
![N-(1-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2551432.png)
![2-[cyano(3-ethylphenyl)amino]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2551433.png)
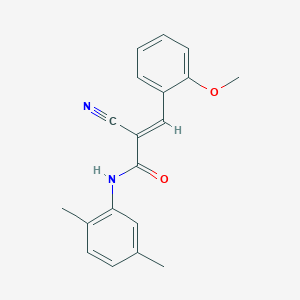
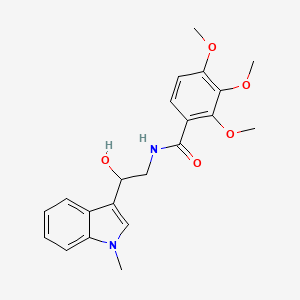

![1-(4-phenylpiperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2551437.png)
![4-[(chloroacetyl)amino]-N-propylbenzamide](/img/structure/B2551441.png)
